Comparative Cytotoxicity: Leukemia (K562) vs. Macrophage (RAW264.7) Cell Lines
Methyl 4-prenyloxycinnamate exhibits differential cytotoxicity between human leukemia K562 cells (IC50 = 97.7 µM) and mouse macrophage RAW264.7 cells (GI50 = 487 µM), indicating a 5-fold selectivity window . This compares favorably to the non-prenylated methyl cinnamate scaffold, which typically shows non-specific activity in cytotoxicity screens, underscoring the role of prenylation in modulating cell-type-specific responses [1].
| Evidence Dimension | Cytotoxicity differential |
|---|---|
| Target Compound Data | K562 IC50 = 97.7 µM; RAW264.7 GI50 = 487 µM |
| Comparator Or Baseline | Methyl cinnamate (general scaffold): Non-specific cytotoxicity profile |
| Quantified Difference | 5.0-fold selectivity (RAW264.7 / K562) |
| Conditions | K562: 72h MTT assay; RAW264.7: 48h trypan blue assay |
Why This Matters
A 5-fold selectivity differential between cancer and immune cells in vitro provides a quantitative starting point for evaluating therapeutic windows in oncology research, differentiating it from less selective cinnamate analogs.
- [1] Belsito, D.; et al. Structure-Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. ChemMedChem 2019, 15(1), 68-78. View Source
